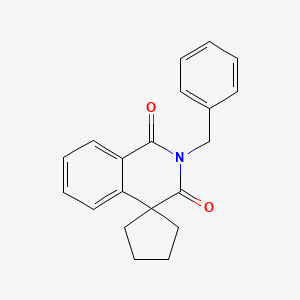

N-benzyl-homophthaliaid-4-spiro-cyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-homophthaliaid-4-spiro-cyclopentane” is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.377 . It is also known by other synonyms such as “2’-benzyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione” and "Spiro[cyclopentane-1,4’(1’H)-isoquinoline]-1’,3’(2’H)-dione, 2’-(phenylmethyl)" .

Molecular Structure Analysis

Spirocyclic structures, like “N-benzyl-homophthaliaid-4-spiro-cyclopentane”, are inherently highly 3-dimensional structures. They are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Physical And Chemical Properties Analysis

“N-benzyl-homophthaliaid-4-spiro-cyclopentane” has a molecular formula of C20H19NO2 and a molecular weight of 305.377 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of new spiro derivatives has been a topic of significant interest due to their potential antimicrobial properties. For instance, Bogdanov et al. (2007) explored the reaction between homophthalic anhydride and cyclohexanone, leading to the creation of new spiro compounds with demonstrated activity against various bacterial strains, including E. coli, which was particularly sensitive to these compounds (Bogdanov et al., 2007).

Antitumor Applications

The quest for potent antitumor agents has also guided research into spiro compounds. Kita et al. (2001) detailed the enantioselective total synthesis of fredericamycin A, a potent antitumor antibiotic. The synthesis involved creating a chirality at the spiro carbon center, highlighting the importance of spiro compounds in developing pharmaceuticals with antitumor activities (Kita et al., 2001).

Microwave-Assisted Synthesis with Antimicrobial and Antioxidant Activity

Youssef and Amin (2010) reported on the microwave-assisted synthesis of new heterocyclic spiro-derivatives, testing them for antimicrobial and antioxidant activities. While these compounds showed weak or no antimicrobial activity, some displayed promising antioxidant properties, indicating their potential for therapeutic applications (Youssef & Amin, 2010).

Novel Synthesis Approaches and Biological Evaluation

Pan et al. (2014) developed an organocatalytic asymmetric cascade cyclization reaction to construct spiro[benzo[g]chromene-indoline] derivatives. These compounds exhibited excellent antiproliferative activity against several cancer cell lines, underlining the potential of spiro compounds in cancer therapy (Pan et al., 2014).

Future Directions

While specific future directions for “N-benzyl-homophthaliaid-4-spiro-cyclopentane” were not found in the search results, it’s clear that the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

properties

IUPAC Name |

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-18-16-10-4-5-11-17(16)20(12-6-7-13-20)19(23)21(18)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYRZALEFWHDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-homophthaliaid-4-spiro-cyclopentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)